Cas no 1567987-02-3 ((1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a pyridine substituent. Its stereospecific (R)-configuration and trifluoromethyl group enhance its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural motifs, including the electron-deficient pyridine ring and fluorinated alcohol moiety, contribute to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both polar and lipophilic groups improves solubility and binding affinity in target interactions. High enantiopurity ensures consistency in asymmetric synthesis applications, making it valuable for research and fine chemical production.
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol structure
1567987-02-3 structure
Product name:(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
CAS No:1567987-02-3
MF:C8H8F3NO
MW:191.15043258667
CID:5772026
PubChem ID:104373925

(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
    • 1567987-02-3
    • EN300-1931852
    • Inchi: 1S/C8H8F3NO/c1-5-2-3-12-4-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1
    • InChI Key: AGTONISMSOBLNX-SSDOTTSWSA-N
    • SMILES: FC([C@@H](C1C=NC=CC=1C)O)(F)F

Computed Properties

  • Exact Mass: 191.05579836g/mol
  • Monoisotopic Mass: 191.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 33.1Ų

(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1931852-2.5g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
2.5g
$2351.0 2023-09-17
Enamine
EN300-1931852-10.0g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
10g
$6697.0 2023-06-02
Enamine
EN300-1931852-5.0g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
5g
$4517.0 2023-06-02
Enamine
EN300-1931852-0.5g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
0.5g
$1152.0 2023-09-17
Enamine
EN300-1931852-1.0g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
1g
$1557.0 2023-06-02
Enamine
EN300-1931852-0.1g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
0.1g
$1056.0 2023-09-17
Enamine
EN300-1931852-10g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
10g
$5159.0 2023-09-17
Enamine
EN300-1931852-0.05g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
0.05g
$1008.0 2023-09-17
Enamine
EN300-1931852-0.25g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
0.25g
$1104.0 2023-09-17
Enamine
EN300-1931852-5g
(1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol
1567987-02-3
5g
$3479.0 2023-09-17

Additional information on (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol

Comprehensive Overview of (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol (CAS No. 1567987-02-3)

The compound (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol (CAS No. 1567987-02-3) is a chiral fluorinated alcohol derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a trifluoromethyl group and a 4-methylpyridin-3-yl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. The (1R) enantiomer is particularly noteworthy for its stereospecific interactions in drug design, aligning with the growing demand for enantiopure compounds in modern therapeutics.

In recent years, the interest in fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. Researchers and industry professionals frequently search for terms like "chiral fluorinated alcohols", "pyridine derivatives in drug discovery", and "CAS 1567987-02-3 applications", reflecting the compound's relevance in cutting-edge science. The incorporation of trifluoroethyl groups, as seen in this molecule, is a strategic approach to improve pharmacokinetic properties, a topic widely discussed in medicinal chemistry forums.

The synthetic versatility of (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol allows its use in asymmetric catalysis and as a building block for heterocyclic compounds. Its 4-methylpyridine ring contributes to electron-rich environments, facilitating interactions in enzyme inhibition studies—a hot topic in oncology and neurology research. Searches for "fluorinated pyridine analogs" and "chiral alcohol synthesis" often lead to discussions about this compound's role in developing kinase inhibitors or GABA receptor modulators.

From an industrial perspective, the scalability of CAS 1567987-02-3 production is critical. Environmental, social, and governance (ESG) concerns have driven queries like "green synthesis of fluorinated intermediates" and "sustainable chiral compound manufacturing". This aligns with the compound's potential for atom-efficient transformations, reducing waste in multi-step syntheses—a priority for pharmaceutical manufacturers aiming for carbon-neutral processes.

Analytical characterization of (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol involves advanced techniques such as chiral HPLC and 19F NMR spectroscopy, addressing the need for precise quality control in high-value intermediates. The compound's stereochemical purity is frequently queried alongside terms like "enantiomeric excess determination", highlighting its importance in regulatory submissions for clinical trial materials.

In material science, the lipophilicity imparted by the trifluoromethyl group has sparked interest in non-pharmaceutical applications, including liquid crystal formulations and specialty polymers. This multidisciplinary relevance explains recurring searches for "fluorinated alcohols in materials" and "CAS 1567987-02-3 patents", with several recent filings covering its use in optoelectronic devices.

As the pharmaceutical industry shifts toward targeted therapies, the demand for structurally diverse intermediates like (1R)-2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol will likely grow. Its combination of fluorine atoms and chiral centers addresses two key trends in drug development: improved metabolic resistance and precise biological targeting. This dual advantage positions CAS No. 1567987-02-3 as a compound of enduring significance in synthetic organic chemistry.

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